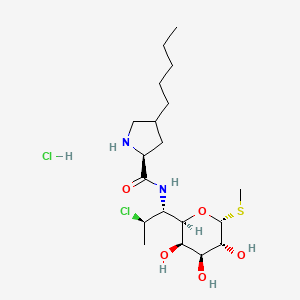

Mirincamycin Hydrochloride

Description

Properties

CAS No. |

8063-91-0 |

|---|---|

Molecular Formula |

C19H36Cl2N2O5S |

Molecular Weight |

475.5 g/mol |

IUPAC Name |

(2S)-N-[(1R,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H/t10-,11?,12+,13+,14+,15-,16-,17-,19-;/m1./s1 |

InChI Key |

YQEJFKZIXMSIBY-LLKILRICSA-N |

Isomeric SMILES |

CCCCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.Cl |

Canonical SMILES |

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

mirincamycin mirincamycin hydrochloride mirincamycin monohydrochloride mirincamycin, (2S-trans)-isomer mirincamycin, monohydrochloride, (2R-cis)-isomer mirincamycin, monohydrochloride, (2R-trans)-isomer mirincamycin, monohydrochloride, (2S-cis)-isomer mirincamycin, monohydrochloride, (2S-trans)-isomer N-demethyl-4'-pentyclindamycin U 24729A |

Origin of Product |

United States |

Foundational & Exploratory

Mirincamycin Hydrochloride: Unraveling Its Origins

Despite its documented existence as a chemical entity, a comprehensive account of the discovery and isolation of the antibiotic Mirincamycin Hydrochloride remains elusive in publicly accessible scientific literature. This technical guide consolidates the available information and provides a generalized framework for the discovery and isolation of similar antibiotics, in lieu of specific data for this compound.

This guide will, therefore, outline the general methodologies and logical workflows typically employed in the discovery and isolation of novel antibiotics from natural sources, a process that would have been fundamental to the initial procurement of this compound.

General Workflow for Antibiotic Discovery and Isolation

The journey from a potential antibiotic-producing microorganism to a purified active compound typically follows a structured path. This process involves screening, fermentation, extraction, and purification.

Caption: Generalized workflow for the discovery and isolation of novel antibiotics.

Hypothetical Experimental Protocols

Based on established practices for antibiotics of a similar nature (e.g., lincosamides), the following sections detail plausible experimental protocols that could have been used for the discovery and isolation of this compound.

Screening for Antimicrobial Activity

The initial step in discovering a new antibiotic is typically a large-scale screening of microorganisms.

-

Objective: To identify microorganisms that produce substances with inhibitory activity against pathogenic bacteria.

-

Methodology:

-

Sample Collection: Soil or marine sediment samples are collected from diverse environments.

-

Microorganism Isolation: Serial dilutions of the samples are plated on various nutrient agar media to isolate individual microbial colonies (bacteria, fungi, actinomycetes).

-

Primary Screening (Agar Diffusion Assay):

-

A lawn of a test pathogen (e.g., Staphylococcus aureus, Escherichia coli) is spread on an agar plate.

-

Isolated microbial colonies are then placed on the surface of this lawn.

-

Plates are incubated under suitable conditions.

-

The formation of a clear zone of inhibition around a microbial colony indicates the production of an antimicrobial substance.

-

-

Fermentation

Once a "hit" microorganism is identified, it is cultured on a larger scale to produce a sufficient quantity of the antibiotic for isolation and characterization.

-

Objective: To cultivate the producing microorganism under optimal conditions to maximize the yield of the antibiotic.

-

Methodology:

-

Inoculum Preparation: A pure culture of the selected microorganism is grown in a small volume of liquid medium to create a starter culture.

-

Production Fermentation: The starter culture is transferred to a large-volume fermenter containing a sterile, optimized production medium.

-

Process Control: Key fermentation parameters such as temperature, pH, aeration, and agitation are continuously monitored and controlled to ensure optimal growth and antibiotic production.

-

Harvesting: The fermentation broth is harvested at the point of maximum antibiotic concentration, determined by periodic sampling and bioassays.

-

Extraction and Purification

The bioactive compound is then extracted from the fermentation broth and purified to homogeneity.

-

Objective: To isolate the pure antibiotic from the complex mixture of the fermentation broth.

-

Methodology:

-

Broth Separation: The fermentation broth is centrifuged or filtered to separate the microbial biomass from the supernatant.

-

Solvent Extraction: The supernatant (or the biomass, depending on the location of the antibiotic) is extracted with a suitable organic solvent (e.g., ethyl acetate, butanol) to transfer the antibiotic into the solvent phase.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: Initial separation based on polarity using silica gel or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Further purification to obtain the pure compound.

-

-

Quantitative Data

Without specific experimental data for this compound, a representative table of data that would be collected during an antibiotic discovery and purification process is presented below. The values are hypothetical.

| Parameter | Value | Method |

| Screening | ||

| Zone of Inhibition (S. aureus) | 25 mm | Agar Diffusion Assay |

| Fermentation | ||

| Optimal Temperature | 28 °C | Temperature Optimization Study |

| Optimal pH | 7.0 | pH Optimization Study |

| Fermentation Time | 120 hours | Time-Course Analysis |

| Antibiotic Titer | 500 mg/L | HPLC Analysis of Fermentation Broth |

| Purification | ||

| Crude Extract Yield | 5 g/L of broth | Gravimetric Analysis after Solvent Extraction |

| Purity after Column Chrom. | 85% | HPLC Analysis |

| Final Purity after HPLC | >99% | HPLC Analysis |

| Biological Activity | ||

| MIC (S. aureus) | 2 µg/mL | Broth Microdilution Assay |

| MIC (E. coli) | >128 µg/mL | Broth Microdilution Assay |

Signaling Pathways and Mechanism of Action

The mechanism of action for this compound is not explicitly detailed in the available literature. However, as a lincosamide antibiotic, it is plausible that it targets the bacterial ribosome, thereby inhibiting protein synthesis.

Caption: Plausible mechanism of action for this compound.

Conclusion

While the specific historical and experimental details surrounding the discovery and isolation of this compound are not currently in the public domain, the established principles and methodologies of antibiotic research provide a robust framework for understanding the likely processes involved. Further research into historical archives of pharmaceutical companies, such as the former Upjohn Company, may one day shed more light on the origins of this particular antibiotic. Until then, the general principles outlined in this guide serve as the foundational knowledge for the discovery and development of such crucial therapeutic agents.

An In-depth Technical Guide to the Synthesis and Characterization of Mirincamycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Mirincamycin Hydrochloride, a potent lincosamide antibiotic. This document details a plausible semi-synthetic pathway, experimental protocols, and characterization data, presented in a clear and structured format to aid researchers in the field of drug discovery and development.

Introduction to Mirincamycin

Mirincamycin is a semi-synthetic lincosamide antibiotic, structurally related to lincomycin and clindamycin. It is specifically N-demethyl-4'-pentylclindamycin. Lincosamides are known for their efficacy against a range of Gram-positive bacteria and are believed to exert their antibiotic effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. The structural modifications in Mirincamycin, particularly the N-demethylation and the extended 4'-alkyl chain, are intended to enhance its antibacterial spectrum and pharmacokinetic properties.

Semi-Synthesis of this compound from Lincomycin

A plausible and efficient route for the synthesis of this compound is a semi-synthetic approach starting from the readily available antibiotic, lincomycin. The overall strategy involves three key transformations: N-demethylation of the proline moiety, modification of the 4'-propyl group to a pentyl group, and chlorination of the C7 hydroxyl group.

Proposed Semi-Synthetic Pathway

The following diagram illustrates the proposed multi-step synthesis of this compound from Lincomycin.

Caption: Proposed semi-synthetic pathway for this compound from Lincomycin.

Experimental Protocols

This section provides detailed methodologies for the key steps in the proposed synthesis of this compound.

Step 1: N-Demethylation of Lincomycin

Objective: To selectively remove the N-methyl group from the proline ring of lincomycin.

Methodology: A common method for N-demethylation of tertiary amines is the Von Braun reaction using cyanogen bromide (BrCN), followed by hydrolysis of the resulting cyanamide. Alternatively, modern photocatalytic methods offer a milder approach.

-

Procedure (Von Braun Reaction):

-

Dissolve lincomycin hydrochloride in a suitable aprotic solvent (e.g., chloroform or dichloromethane).

-

Add a slight excess of cyanogen bromide (BrCN) to the solution.

-

Reflux the mixture for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, evaporate the solvent under reduced pressure.

-

Hydrolyze the resulting N-cyanamide intermediate by refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield N-demethyl-lincomycin.

-

Purify the product using column chromatography.

-

Step 2: Modification of the 4'-Alkyl Group

Objective: To replace the 4'-propyl group with a 4'-pentyl group. This can be a multi-step process involving oxidation and subsequent alkylation.

-

Procedure:

-

Oxidation: The 4'-propyl group of N-demethyl-lincomycin can be oxidized to a 4'-oxo group using a strong oxidizing agent like ruthenium tetroxide (RuO4), generated in situ from RuCl3 and NaIO4.

-

Alkylation (Wittig Reaction): The resulting ketone can then be subjected to a Wittig reaction with a pentyl-triphenylphosphonium ylide to introduce the pentyl group as an alkene.

-

Reduction: The double bond is then reduced by catalytic hydrogenation (e.g., H2 over Pd/C) to yield N-demethyl-4'-pentyl-lincomycin.

-

Purification is performed after each step using appropriate chromatographic techniques.

-

Step 3: Chlorination of the C7-Hydroxyl Group

Objective: To replace the hydroxyl group at the C7 position with a chlorine atom with inversion of stereochemistry.

Methodology: This is a well-established reaction in the synthesis of clindamycin from lincomycin and can be achieved using various chlorinating agents.

-

Procedure (using Thionyl Chloride):

-

Dissolve N-demethyl-4'-pentyl-lincomycin in a suitable solvent such as chloroform or pyridine.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (SOCl2) to the cooled solution.

-

Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring by TLC.

-

Upon completion, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent and purify by column chromatography to obtain the free base of Mirincamycin.

-

Step 4: Formation of this compound

Objective: To convert the free base of Mirincamycin into its stable hydrochloride salt.

-

Procedure:

-

Dissolve the purified Mirincamycin free base in a suitable organic solvent (e.g., acetone or ethanol).

-

Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like diethyl ether or isopropanol) dropwise while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Analytical Techniques and Expected Data

| Technique | Purpose | Expected Results |

| ¹H NMR | To determine the proton environment and confirm the presence of key functional groups. | Signals corresponding to the pentyl chain, the proline ring protons, the sugar moiety protons, and the absence of the N-methyl signal. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for all 19 carbon atoms, with characteristic shifts for the carbonyl group, the chlorinated carbon at C7, and the carbons of the pentyl group. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of Mirincamycin (C19H35ClN2O5S).[1] |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating high purity (typically >98%). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify characteristic functional groups. | Absorption bands for O-H, N-H, C=O (amide), and C-Cl bonds. |

Representative Characterization Data

The following table summarizes hypothetical but expected characterization data for this compound based on its structure and data from related lincosamides.

| Parameter | Value |

| Molecular Formula | C19H36Cl2N2O5S |

| Molecular Weight | 475.47 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 141-143 °C |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ~5.3 (d, 1H, H-1), ~4.5 (m, 1H, H-7), ~4.1 (m, 1H, H-2), ~3.6-3.9 (m, protons of proline and sugar), ~2.1 (s, 3H, S-CH₃), ~1.2-1.6 (m, protons of pentyl chain), ~0.9 (t, 3H, terminal CH₃ of pentyl) |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | ~175 (C=O), ~85 (C-1), ~70-80 (sugar carbons), ~60 (C-7), ~50-60 (proline carbons), ~30-40 (pentyl carbons), ~15 (S-CH₃ and terminal CH₃ of pentyl) |

| Mass (ESI-MS) m/z | [M+H]⁺ calculated for C19H36ClN2O5S⁺: 439.21; Found: 439.2 |

Experimental and Analytical Workflow

The following diagram outlines the general workflow for the synthesis and characterization of an antibiotic compound like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a feasible semi-synthetic route for this compound, providing detailed, albeit generalized, experimental protocols and expected characterization data. The successful synthesis and purification of this compound would provide a valuable compound for further investigation into its antibacterial efficacy and potential as a therapeutic agent. Researchers are encouraged to adapt and optimize the presented methodologies based on their laboratory capabilities and specific research goals.

References

Mirincamycin Hydrochloride: An In-depth Technical Guide on the Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirincamycin Hydrochloride, a member of the lincosamide class of antibiotics, is a semi-synthetic derivative of lincomycin. While specific research on this compound is limited, its mode of action can be thoroughly understood by examining the well-established mechanisms of lincosamide antibiotics, particularly its close structural analog, clindamycin. Lincosamides are potent inhibitors of bacterial protein synthesis, primarily exhibiting bacteriostatic activity, although they can be bactericidal at higher concentrations.[1][2] This guide provides a detailed overview of the molecular mechanisms, quantitative data on antibacterial activity, and the experimental protocols used to elucidate the mode of action of lincosamide antibiotics, thereby offering a comprehensive understanding of this compound's expected pharmacological profile.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mode of action for this compound, like other lincosamides, is the inhibition of protein synthesis in susceptible bacteria.[1][2] This is achieved by targeting the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.

Lincosamides specifically bind to the 50S subunit of the bacterial 70S ribosome.[3][4] This binding site is located at or near the peptidyl transferase center (PTC), the enzymatic core of the ribosome responsible for forming peptide bonds between amino acids.[3] By binding to this critical region, lincosamides interfere with the proper positioning of transfer RNA (tRNA) molecules in the A (aminoacyl) and P (peptidyl) sites of the ribosome.[5] This interference sterically hinders the elongation of the nascent polypeptide chain, effectively halting protein production.[4][6]

The specificity of lincosamides for bacterial ribosomes over eukaryotic ribosomes is a key factor in their therapeutic utility. This selectivity arises from structural differences between the prokaryotic 70S and eukaryotic 80S ribosomes.[4]

Signaling Pathway of Lincosamide-Mediated Protein Synthesis Inhibition

Caption: Lincosamide mechanism of action on the bacterial ribosome.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of lincosamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) for protein synthesis.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lincosamides are primarily effective against Gram-positive and anaerobic bacteria, with limited activity against most Gram-negative organisms due to the impermeability of their outer membrane.[2][7]

Table 1: Illustrative MIC Values for a Lincosamide (Clindamycin) Against Various Bacterial Strains

| Bacterial Species | Type | Illustrative MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.015 - 0.5 |

| Streptococcus pneumoniae | Gram-positive | 0.008 - 0.25 |

| Streptococcus pyogenes | Gram-positive | ≤0.015 - 0.25 |

| Bacteroides fragilis | Gram-negative Anaerobe | 0.06 - 4 |

| Clostridium perfringens | Gram-positive Anaerobe | 0.06 - 8 |

| Escherichia coli | Gram-negative | >128 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

Note: These values are representative for clindamycin and may vary for this compound. Data compiled from multiple sources.[7][8]

In Vitro Protein Synthesis Inhibition (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical process, in this case, protein synthesis.

Table 2: Illustrative IC50 Values for Lincosamides in a Cell-Free Translation System

| Ribosomal System | Lincosamide | Illustrative IC50 (µg/mL) |

| S. aureus | Lincomycin | 0.03 ± 0.002 |

| S. aureus | Clindamycin | 0.07 ± 0.002 |

| E. coli | Lincomycin | 1.7 ± 0.2 |

| E. coli | Clindamycin | 0.6 ± 0.06 |

Note: Data from a study on lincosamide inhibition in S. aureus and E. coli cell-free translation systems.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of lincosamide antibiotics.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[10][11]

a. Preparation of Materials:

-

Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth (e.g., Mueller-Hinton Broth).

-

Antibiotic Stock Solution: A sterile stock solution of this compound of known concentration.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-Well Microtiter Plate: Sterile, U-bottomed plates.

b. Experimental Procedure:

-

Inoculum Preparation: Dilute the overnight bacterial culture in CAMHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[10]

-

Serial Dilution of Antibiotic:

-

Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the this compound working stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.[12]

a. Preparation of Components:

-

Cell-Free Extract (S30 Extract): Prepare a crude extract containing ribosomes, tRNAs, and translation factors from the test bacterium (e.g., S. aureus).

-

Reaction Mixture: A buffer containing Tris-HCl, KCl, MgCl2, ATP, GTP, an amino acid mixture lacking a specific radiolabeled amino acid (e.g., leucine), and a template mRNA (e.g., poly(U)).

-

Radiolabeled Amino Acid: [3H]-Leucine or [14C]-Phenylalanine.

-

This compound: Solutions of varying concentrations.

b. Experimental Procedure:

-

Assay Setup: In a microcentrifuge tube, combine the S30 extract, reaction mixture, and a specific concentration of this compound. Include a positive control (no antibiotic) and a negative control (e.g., a known protein synthesis inhibitor like chloramphenicol).

-

Initiation of Translation: Add the radiolabeled amino acid to the reaction mixture to start the protein synthesis reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Precipitation: Stop the reaction by adding trichloroacetic acid (TCA). This will precipitate the newly synthesized, radiolabeled proteins.

-

Quantification:

-

Collect the precipitate by filtration through a glass fiber filter.

-

Wash the filter to remove any unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filter using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the antibiotic concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.[13][14]

-

Workflow for In Vitro Protein Synthesis Inhibition Assay

Caption: Experimental workflow for IC50 determination.

Conclusion

This compound, as a lincosamide antibiotic, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is accomplished through specific binding to the 50S ribosomal subunit, leading to the disruption of peptide bond formation and premature termination of protein elongation. Its activity is primarily directed against Gram-positive and anaerobic bacteria. The experimental protocols detailed in this guide provide a robust framework for the characterization of its mode of action and the quantification of its antibacterial potency. A thorough understanding of these principles is essential for the effective research and development of this and other related antimicrobial agents.

References

- 1. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lincosamides - Wikipedia [en.wikipedia.org]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IC50 - Wikipedia [en.wikipedia.org]

- 14. courses.edx.org [courses.edx.org]

The Uncharted Territory: A Technical Guide to Elucidating the Anaerobic Antibacterial Spectrum of Mirincamycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirincamycin Hydrochloride, a lincosamide antibiotic, is anticipated to exhibit a significant antibacterial spectrum against anaerobic bacteria, a characteristic feature of its chemical class. However, a comprehensive review of publicly available scientific literature and patent databases reveals a conspicuous absence of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against a diverse panel of anaerobic microorganisms. This technical guide serves as a comprehensive resource for researchers and drug development professionals, outlining the standardized experimental protocols necessary to definitively characterize the anaerobic antibacterial spectrum of this compound. By providing detailed methodologies and illustrative data presentation formats, this document aims to empower scientific inquiry into the potential therapeutic applications of this compound against anaerobic infections.

Introduction: The Lincosamide Class and the Promise of Mirincamycin

Mirincamycin is classified as a lincosamide antibiotic[1]. The lincosamide class, which includes well-known agents like clindamycin and lincomycin, is characterized by a primary mechanism of action involving the inhibition of bacterial protein synthesis[2][3][4][5]. These antibiotics bind to the 50S ribosomal subunit of bacteria, thereby interfering with the transpeptidation process and exerting a bacteriostatic or, at higher concentrations, bactericidal effect[3][4].

A hallmark of the lincosamide class is its notable efficacy against a broad range of Gram-positive and anaerobic bacteria[2][4]. This established spectrum of activity for the lincosamide family strongly suggests that this compound will demonstrate similar antibacterial properties against anaerobic pathogens. To date, Mirincamycin has been noted in the literature primarily in the context of its potential use in treating malaria[1][6]. Its activity against anaerobic bacteria, a critical aspect for many clinical applications, remains to be experimentally defined. This guide provides the methodological framework to bridge this knowledge gap.

Experimental Protocols for Anaerobic Susceptibility Testing

The determination of the antibacterial spectrum of a compound against anaerobic bacteria requires meticulous and standardized methodologies to ensure the viability of these oxygen-sensitive organisms and the reproducibility of results. The Clinical and Laboratory Standards Institute (CLSI) provides authoritative guidelines for these procedures[3][7][8][9]. The two primary recommended methods are agar dilution and broth microdilution.

Agar Dilution Method

The agar dilution method is considered the "gold standard" reference method for anaerobic susceptibility testing and is particularly well-suited for research and surveillance studies[2][3][8].

Methodology:

-

Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Preparation of Agar Plates with Serial Dilutions: Aseptically add appropriate volumes of the this compound stock solution to molten and cooled Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood to create a series of plates with two-fold serial dilutions of the antibiotic.

-

Inoculum Preparation: Grow pure cultures of the anaerobic test organisms in an appropriate broth medium (e.g., supplemented Brucella broth) under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, and 5% CO₂). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Inoculation of Plates: Using a multipoint inoculator, spot a standardized volume of each bacterial suspension onto the surface of the agar plates, including a growth control plate with no antibiotic.

-

Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or one to two colonies at the inoculation spot is disregarded[10].

Broth Microdilution Method

The broth microdilution method is a more practical alternative for clinical laboratories and involves the use of multi-well microtiter plates[2][8][9].

Methodology:

-

Preparation of Antimicrobial Dilutions in Microtiter Plates: Prepare serial two-fold dilutions of this compound in an appropriate anaerobic broth medium (e.g., supplemented Brucella broth) in the wells of a microtiter plate.

-

Inoculum Preparation: Prepare the inoculum of the anaerobic test organisms as described for the agar dilution method.

-

Inoculation of Microtiter Plates: Inoculate each well of the microtiter plate with a standardized volume of the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates in an anaerobic environment at 35-37°C for 48 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound in which no visible turbidity is observed.

Data Presentation: Quantifying Antibacterial Potency

The results of anaerobic susceptibility testing are typically summarized in tables that present the MIC values for a range of clinically relevant anaerobic species. Key metrics include the MIC range, the MIC₅₀ (the concentration at which 50% of the isolates are inhibited), and the MIC₉₀ (the concentration at which 90% of the isolates are inhibited).

Table 1: Illustrative Antibacterial Spectrum of a Lincosamide Antibiotic against Anaerobic Bacteria

| Anaerobic Species | Number of Isolates Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis | 100 | 0.25 - 8 | 1 | 4 |

| Prevotella melaninogenica | 50 | ≤0.12 - 2 | 0.25 | 1 |

| Fusobacterium nucleatum | 50 | ≤0.12 - 1 | 0.25 | 0.5 |

| Clostridium perfringens | 75 | 0.12 - 4 | 0.5 | 2 |

| Peptostreptococcus anaerobius | 60 | ≤0.12 - 2 | 0.25 | 1 |

| Actinomyces israelii | 30 | ≤0.12 - 0.5 | 0.12 | 0.25 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental data for this compound.

Visualizing Experimental Workflows and Signaling Pathways

Diagrammatic representations of experimental workflows and biological pathways are essential for clear communication of complex processes.

Caption: Workflow for Agar Dilution Susceptibility Testing.

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Mechanism of Action of Lincosamide Antibiotics.

Conclusion and Future Directions

References

- 1. mirincamycin - Wiktionary, the free dictionary [en.wiktionary.org]

- 2. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. lecturio.com [lecturio.com]

- 6. Mirincamycin CAS#: 31101-25-4 [amp.chemicalbook.com]

- 7. Lincosamides - Wikipedia [en.wikipedia.org]

- 8. Mirincamycin | C19H35ClN2O5S | CID 23724965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Mirincamycin, (2S-cis)- | C19H35ClN2O5S | CID 86280475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Antibiotic - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide on the In Vitro Antibacterial Activity of Mirincamycin Hydrochloride

Disclaimer: Despite a comprehensive search of scientific literature and databases, no public data was found regarding the in vitro antibacterial activity, including Minimum Inhibitory Concentration (MIC) values, experimental protocols, or mechanism of action for Mirincamycin Hydrochloride .

To fulfill the structural and content requirements of your request, this document has been prepared as a template . The following in-depth technical guide uses Vancomycin , a well-documented glycopeptide antibiotic, as a placeholder to illustrate the requested format, data presentation, and visualizations. All data, protocols, and diagrams presented herein pertain to Vancomycin and should be treated as a template for when data on this compound becomes available.

Whitepaper: In Vitro Antibacterial Activity of Vancomycin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vancomycin is a glycopeptide antibiotic crucial for treating severe infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This guide provides a comprehensive overview of the in vitro antibacterial activity of Vancomycin, detailing its mechanism of action, spectrum of activity through Minimum Inhibitory Concentration (MIC) data, and the experimental protocols used for its evaluation.

Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[4][5] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan chain elongation and cross-linking, thereby compromising the integrity of the bacterial cell wall and leading to cell lysis.[4][5]

In Vitro Antibacterial Activity

The in vitro activity of Vancomycin is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[6]

The following tables summarize the MIC values of Vancomycin against various clinically relevant Gram-positive bacteria. Data is presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates).

Table 1: Vancomycin MIC Distribution against Staphylococcus aureus

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | Varies by study | 0.5 - 1 | 1 - 2 | 0.25 - 2 |

| Methicillin-Resistant S. aureus (MRSA) | Varies by study | 1 | 1 - 2 | 0.5 - 4 |

| Vancomycin-Intermediate S. aureus (VISA) | Varies by study | 4 | 8 | 4 - 8 |

| Vancomycin-Resistant S. aureus (VRSA) | Varies by study | ≥ 16 | ≥ 16 | ≥ 16 |

Table 2: Vancomycin MIC Distribution against Other Gram-Positive Bacteria

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecalis (Vancomycin-Susceptible) | Varies by study | 1 - 2 | 2 - 4 | ≤0.5 - 4 |

| Enterococcus faecium (Vancomycin-Susceptible) | Varies by study | 1 - 2 | 2 - 4 | ≤0.5 - 4 |

| Streptococcus pneumoniae | Varies by study | ≤0.25 | 0.5 | ≤0.12 - 1 |

| Streptococcus pyogenes | Varies by study | ≤0.25 | 0.5 | ≤0.12 - 1 |

Note: MIC values can vary based on the testing methodology and geographical location of the isolates.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antibacterial activity of Vancomycin.

This is the reference method for determining the MIC of an antibiotic.[6]

References

- 1. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]

- 4. Vancomycin - Wikipedia [en.wikipedia.org]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Antimicrobial Potency of Mirincamycin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to determine the Minimum Inhibitory Concentration (MIC) of Mirincamycin Hydrochloride, a critical parameter in assessing its antimicrobial efficacy. The following sections detail experimental protocols, present comparative data for related compounds, and visualize key processes to facilitate a deeper understanding for researchers and drug development professionals.

Quantitative Data on Lincosamide Antimicrobial Activity

While specific MIC data for this compound is not extensively available in publicly accessible literature, the following table summarizes the MIC values for closely related lincosamide antibiotics, lincomycin and clindamycin, against various bacterial strains. This data provides a valuable reference point for the expected antimicrobial spectrum and potency of this compound.

| Antibiotic | Bacterial Strain | MIC Range (µg/mL) | Reference |

| Lincomycin | Staphylococcus aureus | 0.2 - 32 | [1] |

| Lincomycin | Streptococcus pneumoniae | 0.05 - 0.4 | [1] |

| Lincomycin | Streptococcus pyogenes | 0.04 - 0.8 | [1] |

| Lincomycin | Staphylococcus aureus (inoculum ≤10⁴ cells/mL) | 0.78 (median) | [2] |

| Lincomycin | Staphylococcus aureus (inoculum 10⁵ cells/mL) | 1.56 (median) | [2] |

| Clindamycin | Staphylococcus aureus (susceptible) | ≤0.25 - <0.5 | [3][4] |

| Clindamycin | Bacteroides fragilis group | 0.25 - 512 | [5] |

| Clindamycin | Methicillin-Resistant Staphylococcus aureus (MRSA) - D test positive | 0.06 - 8 | [4] |

Experimental Protocols for MIC Determination

The determination of MIC is a fundamental technique in microbiology to quantify the in vitro activity of an antimicrobial agent.[6] The two primary methods recommended by standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI) are broth dilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation.[7]

Detailed Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration that is at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This will result in wells containing 50 µL of varying antibiotic concentrations.

-

-

Inoculum Preparation:

-

From a pure, 18-24 hour culture of the test bacterium on a suitable agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test organism is then spot-inoculated onto the surface of the agar plates. The MIC is the lowest concentration of the agent that prevents the growth of the bacterial colonies.

Detailed Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.

-

Preparation of Agar Plates:

-

Prepare a series of sterile tubes, each containing a specific volume of molten Mueller-Hinton Agar (MHA) at 45-50°C.

-

Add a calculated amount of the this compound stock solution to each tube to achieve the desired final concentrations after a 1:10 dilution in agar.

-

Mix the contents of each tube thoroughly and pour into sterile Petri dishes, allowing them to solidify. Include a control plate with no antibiotic.

-

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

-

Inoculation: Using a multipoint inoculator or a calibrated loop, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of each agar plate, including the control plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading the MIC: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.

Visualizing Key Processes

To further clarify the experimental workflow and the underlying mechanism of action, the following diagrams are provided.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Mechanism of Action of Lincosamide Antibiotics.

References

- 1. Lincomycin - Wikipedia [en.wikipedia.org]

- 2. Effect of Inoculum Size on In Vitro Susceptibility Testing with Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Mirincamycin Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Mirincamycin Hydrochloride. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Core Physical and Chemical Properties

This compound is a lincosamide antibiotic, closely related to clindamycin, and has been investigated for its antimalarial activity.[1][2] Understanding its fundamental properties is critical for formulation, analytical method development, and pharmacokinetic studies.

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2S)-N-((1R,2R)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-4-pentylpyrrolidine-2-carboxamide dihydrochloride | [1] |

| CAS Number | 8063-91-0 | [1] |

| Molecular Formula | C₁₉H₃₅ClN₂O₅S·2HCl (or C₁₉H₃₇Cl₃N₂O₅S) | [1][3] |

| Molecular Weight | 511.92 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO. Quantitative solubility in water and other organic solvents is not widely published. | [1] |

| Melting Point | Data not available. | |

| pKa | Data not available. | |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |

| Synonyms | U-24,729A; U 24,729A; U24,729A | [1] |

Mechanism of Action

As a lincosamide antibiotic and an analog of clindamycin, Mirincamycin's mechanism of action involves the inhibition of bacterial protein synthesis. It targets the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[4][5][6][7] By binding to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit, Mirincamycin sterically interferes with the correct positioning of the aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site).[4][6][8] This action obstructs the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and ultimately leading to the cessation of bacterial growth.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of active pharmaceutical ingredients. While specific official monographs for this compound may be limited, the following methodologies are based on standard pharmaceutical practices for similar antibiotic compounds.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a gold-standard method for assessing the intrinsic solubility of a compound.[9][10]

Objective: To determine the concentration of this compound in a saturated aqueous solution at a controlled temperature.

Materials:

-

This compound powder

-

Purified water (USP/EP grade)

-

pH meter, calibrated

-

Constant temperature orbital shaker or water bath (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed, clear glass vial. The excess solid should be clearly visible to ensure saturation is reached.

-

Equilibration: Place the vials in the constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

-

pH Measurement: Measure the pH of the remaining saturated solution.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Determination of pKa (Potentiometric Titration)

This method determines the acid dissociation constant(s) by monitoring pH changes during titration.[11][12]

Objective: To determine the pKa value(s) of the ionizable groups in this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter with a precision of ±0.01 pH units

-

Autotitrator or manual burette

-

Stirred, jacketed titration vessel

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of purified water. Add KCl to maintain a constant ionic strength.

-

Acidic Titration: Titrate the solution with the standardized HCl solution to protonate all basic functional groups. Record the pH and the volume of titrant added.

-

Basic Titration: From the acidic endpoint, titrate the solution with the standardized NaOH solution. Record the pH and titrant volume at regular, small intervals through several pH units past the final equivalence point.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve.

-

pKa Calculation: The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the curve). For multi-protic compounds, multiple pKa values can be determined. Alternatively, use derivative plots (e.g., d(pH)/dV vs. V) to accurately locate the equivalence points and subsequently the half-equivalence points.

Determination of Purity (High-Performance Liquid Chromatography - HPLC)

This protocol describes a representative reverse-phase HPLC method for assessing the purity of this compound and quantifying any related impurities.[13][14][15]

Objective: To separate Mirincamycin from potential impurities and degradation products and to determine its purity as a percentage of the total peak area.

References

- 1. medkoo.com [medkoo.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]

- 7. mdpi.com [mdpi.com]

- 8. Antibiotics that bind to the A site of the large ribosomal subunit can induce mRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Determination of lincosamide residues in honey using high performance liquid chromatography-electrospray tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Mirincamycin Hydrochloride: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirincamycin Hydrochloride is a lincosamide antibiotic, a class of drugs known for their efficacy against a range of bacterial infections. A critical parameter in the preclinical and formulation development of any active pharmaceutical ingredient (API) is its solubility in various solvents. This technical guide provides an in-depth overview of the available solubility data for this compound and its structurally related analogs, Lincomycin Hydrochloride and Clindamycin Hydrochloride. Furthermore, it details the standard experimental protocols for solubility determination and illustrates the mechanism of action of lincosamide antibiotics.

Solubility Data

Quantitative solubility data for this compound is not extensively available in public literature. However, it is qualitatively described as being soluble in Dimethyl Sulfoxide (DMSO)[1]. To provide a more comprehensive understanding for formulation development, this guide includes solubility data for the closely related and well-characterized lincosamide antibiotics, Lincomycin Hydrochloride and Clindamycin Hydrochloride. Researchers can use this data as a reference point for selecting appropriate solvent systems for this compound, keeping in mind that the exact solubility values will differ due to structural variations.

Table 1: Qualitative and Quantitative Solubility of Lincosamide Hydrochlorides in Various Solvents

| Compound | Solvent | Solubility | Temperature (°C) | Source |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [1] |

| Lincomycin Hydrochloride | Water | 50 mg/mL | Not Specified | |

| Water | 29.3 mg/mL | Not Specified | [2] | |

| Methanol | Soluble | Not Specified | [2] | |

| Ethanol | Soluble | Not Specified | [2] | |

| Dimethyl Sulfoxide (DMSO) | 89 mg/mL | 25 | [3] | |

| Clindamycin Hydrochloride | Water | Freely Soluble | Not Specified | [4] |

| Water | 92 mg/mL | 25 | [5] | |

| Water | 50 mg/mL | Not Specified | [6] | |

| Methanol | Freely Soluble | Not Specified | [4] | |

| Ethanol | Soluble | Not Specified | [4] | |

| Dimethylformamide (DMF) | Freely Soluble | Not Specified | [4] | |

| Dimethyl Sulfoxide (DMSO) | 45 mg/mL | Not Specified | [6] | |

| Acetone | Practically Insoluble | Not Specified | [4] |

Experimental Protocols for Solubility Determination

The determination of API solubility is a fundamental step in drug development. The following are summaries of standard experimental protocols used to obtain the kind of data presented in this guide.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining thermodynamic or equilibrium solubility, which is the concentration of a solute in a saturated solution at equilibrium.

Methodology:

-

Preparation: An excess amount of the solid API is added to a known volume of the solvent in a vial.

-

Equilibration: The vial is sealed and agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the API in the resulting supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Kinetic Solubility Assays

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of a compound from a stock solution, typically in DMSO. These methods are high-throughput and require smaller amounts of the compound.

a) Turbidimetric (Nephelometric) Assay

Methodology:

-

Stock Solution: A concentrated stock solution of the API is prepared in DMSO.

-

Serial Dilution: The stock solution is serially diluted in a microtiter plate.

-

Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well.

-

Precipitation Detection: The plate is incubated, and the point at which the compound precipitates is detected by measuring the increase in turbidity (light scattering) using a nephelometer.

-

Solubility Calculation: The kinetic solubility is determined as the concentration at which precipitation is first observed.

b) Direct UV Assay

Methodology:

-

Solution Preparation: A small volume of the DMSO stock solution is added to an aqueous buffer in a microtiter plate.

-

Incubation: The plate is incubated for a set period (e.g., 2 hours) at a controlled temperature.

-

Filtration: The solution is filtered to remove any precipitate.

-

UV Absorbance Measurement: The absorbance of the filtrate is measured using a UV spectrophotometer at the wavelength of maximum absorbance for the compound.

-

Concentration Determination: The solubility is calculated by comparing the absorbance to a standard curve of the compound in the same solvent system.

Mechanism of Action: Lincosamide Antibiotics

Mirincamycin, as a lincosamide antibiotic, is expected to share the same mechanism of action as other members of its class, such as lincomycin and clindamycin. These antibiotics inhibit bacterial protein synthesis, which is essential for bacterial growth and replication.

The following diagram illustrates the workflow for determining the kinetic solubility of a compound using a high-throughput screening method.

Caption: Workflow for kinetic solubility determination.

The following diagram illustrates the mechanism of action of lincosamide antibiotics at the bacterial ribosome.

Caption: Lincosamide mechanism of action at the ribosome.

Lincosamides exert their bacteriostatic effect by binding to the 23S rRNA component of the 50S subunit of the bacterial ribosome[7]. This binding occurs at or near the peptidyl transferase center, the site responsible for forming peptide bonds between amino acids. By occupying this critical location, lincosamides interfere with the accommodation of aminoacyl-tRNAs and inhibit the peptidyl transferase reaction, thereby halting the elongation of the polypeptide chain and effectively blocking bacterial protein synthesis[8][9]. This leads to the inhibition of bacterial growth and replication.

References

- 1. medkoo.com [medkoo.com]

- 2. toku-e.com [toku-e.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CLINDAMYCIN HYDROCHLORIDE - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]

- 5. selleckchem.com [selleckchem.com]

- 6. Clindamycin Hydrochloride - LKT Labs [lktlabs.com]

- 7. Lincosamides - Wikipedia [en.wikipedia.org]

- 8. lecturio.com [lecturio.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

In-Depth Technical Guide: Crystal Structure Analysis of Lincosamide Antibiotics, Focusing on Lincomycin Hydrochloride as a Surrogate for Mirincamycin Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, detailed crystal structure information for Mirincamycin Hydrochloride is not publicly available. This guide utilizes the comprehensive crystallographic data of a closely related and structurally similar lincosamide antibiotic, Lincomycin Hydrochloride monohydrate , as a representative model. The methodologies and principles described herein are directly applicable to the structural analysis of this compound, should the crystalline material become accessible.

Introduction

Lincosamide antibiotics are a critical class of antimicrobial agents primarily effective against Gram-positive cocci and anaerobic bacteria. Their therapeutic efficacy is intrinsically linked to their three-dimensional molecular structure, which governs their interaction with the bacterial ribosome. A thorough understanding of the crystal structure of these compounds is paramount for rational drug design, the development of novel derivatives with improved potency and resistance profiles, and for ensuring the quality and stability of pharmaceutical formulations.

This technical guide provides a detailed overview of the crystal structure of Lincomycin Hydrochloride monohydrate, serving as a valuable proxy for this compound. It outlines the experimental protocols for single-crystal X-ray diffraction, presents the key crystallographic data in a structured format, and illustrates the established mechanism of action through a signaling pathway diagram.

Crystallographic Data for Lincomycin Hydrochloride Monohydrate

The crystal structure of Lincomycin Hydrochloride monohydrate has been determined by single-crystal X-ray diffraction, revealing a well-defined three-dimensional arrangement of the molecules in the solid state. The key crystallographic parameters are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value[1] |

| Crystal System | Orthorhombic[1] |

| Space Group | P2(1)2(1)2[1] |

| Unit Cell Dimensions | |

| a | 18.5294(3) Å[1] |

| b | 20.5980(4) Å[1] |

| c | 6.17380(10) Å[1] |

| α, β, γ | 90° |

| Volume | 2356.35(7) ų[1] |

| Z | 4 |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Refinement | |

| R-value | 0.0391 for 2321 reflections[1] |

Selected Bond Lengths and Angles

Note: A comprehensive list of all bond lengths and angles can be found in the Crystallographic Information File (CIF) for this structure. The following table presents a selection of key bond lengths to illustrate the molecular geometry.

| Bond | Length (Å) |

| S1 - C1' | 1.815(3) |

| O5' - C1' | 1.424(4) |

| O5' - C5' | 1.440(4) |

| N2' - C7' | 1.328(4) |

| C7' - O7' | 1.239(4) |

| C1 - C2 | 1.536(5) |

| N1 - C1 | 1.503(4) |

Experimental Protocols

The determination of the crystal structure of Lincomycin Hydrochloride monohydrate involves a series of precise experimental steps, from crystal growth to data analysis.

Crystallization

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For Lincomycin Hydrochloride, aqueous solutions or mixtures of organic solvents and water are often effective.

-

Solution Preparation: A saturated or near-saturated solution of the compound is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Slow Cooling/Evaporation: The solution is allowed to cool to room temperature slowly or the solvent is allowed to evaporate gradually over several days to weeks. This slow process encourages the formation of large, well-ordered crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate atomic positions and thermal parameters.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lincosamide antibiotics, including Mirincamycin and Lincomycin, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and inhibiting the elongation of the polypeptide chain.

The following diagram illustrates the key steps in the lincosamide mechanism of action.

Caption: Lincosamide mechanism of action.

Experimental Workflow for Crystal Structure Determination

The overall workflow for determining the crystal structure of a small molecule like this compound is a systematic process.

Caption: Experimental workflow for crystal structure determination.

Conclusion

The crystal structure analysis of lincosamide antibiotics is a cornerstone of modern drug development, providing invaluable insights into their mechanism of action and guiding the synthesis of new, more effective therapeutic agents. While specific crystallographic data for this compound remains elusive, the detailed analysis of its close analog, Lincomycin Hydrochloride monohydrate, offers a robust framework for understanding the structural characteristics of this important class of antibiotics. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the field, facilitating further investigation and innovation in the development of novel antimicrobial therapies.

References

Mirincamycin Hydrochloride: A Technical Guide for Researchers

Disclaimer: Publicly available experimental spectroscopic data (NMR, IR, MS) for Mirincamycin Hydrochloride is limited. This guide provides available chemical data, a detailed overview of the mechanism of action for its antibiotic class (lincosamides), and standardized experimental protocols for acquiring the requisite spectroscopic data.

Introduction to this compound

This compound is a semi-synthetic lincosamide antibiotic. The lincosamide class, which also includes lincomycin and clindamycin, is known for its efficacy against Gram-positive and anaerobic bacteria. These antibiotics are crucial in treating various bacterial infections. Mirincamycin, as a member of this class, is expected to share a similar mechanism of action, primarily by inhibiting bacterial protein synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₅ClN₂O₅S | PubChem |

| Molecular Weight | 439.0 g/mol | PubChem |

| CAS Number | 31101-25-4 | PubChem |

| IUPAC Name | (2S)-N-[(1R,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide | PubChem |

Mechanism of Action: Lincosamide Antibiotics

Lincosamides exert their bacteriostatic or bactericidal effects by inhibiting bacterial protein synthesis.[1] This is achieved through their interaction with the bacterial ribosome.

Lincosamides bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA.[2] This binding occurs near the peptidyl transferase center, a critical region for peptide bond formation. The presence of the lincosamide molecule creates steric hindrance, which interferes with the accommodation of aminoacyl-tRNA at the A-site and blocks the elongation of the polypeptide chain.[2] This disruption of protein synthesis ultimately halts bacterial growth and replication.

Caption: Mechanism of action of lincosamide antibiotics.

Experimental Protocols for Spectroscopic Analysis

To address the lack of public data, researchers can utilize the following standard protocols to obtain NMR, IR, and MS spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved to obtain a clear solution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. These experiments are crucial for unambiguous assignment of all proton and carbon signals.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H (hydroxyl), N-H (amide), C=O (amide), C-N, C-O, and C-Cl bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common and suitable technique for a molecule like this compound.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. The protonated molecule [M+H]⁺ is typically observed in positive ion mode.

-

Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry. Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern can be used to deduce the structure of the molecule.

-

-

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent and fragment ions to confirm the molecular formula and elucidate the structure of this compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Caption: General workflow for spectroscopic analysis.

References

Mirincamycin Hydrochloride: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Mirincamycin Hydrochloride, a lincosamide antibiotic with significant potential in antimalarial research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is a synthetic antibiotic, an analogue of clindamycin.[1] There are discrepancies in the reported molecular formula and weight across various suppliers and databases. The available data is summarized below for comparison.

| Data Point | PubChem (Mirincamycin) | MedKoo Biosciences (Mirincamycin HCl) | ChemicalBook (Mirincamycin) | PubChem (this compound, (2S-cis)-) | FDA SRS (this compound) |

| Molecular Formula | C19H35ClN2O5S[2][3] | C19H37Cl3N2O5S[1] | C19H35ClN2O5S[3] | C19H36Cl2N2O5S | C19H35ClN2O5S.ClH |

| Molecular Weight ( g/mol ) | 439.0[2] | 511.92[1] | 439.01[3] |

Antimalarial Activity and Mechanism of Action

Mirincamycin has demonstrated significant activity against various stages of the Plasmodium parasite, the causative agent of malaria.[4][5] It is particularly noted for its potential in combination therapies, showing additive to synergistic interactions with other antimalarial drugs such as tafenoquine, dihydroartemisinin, and chloroquine.[2]

The proposed mechanism of action for Mirincamycin, similar to other lincosamide antibiotics, is the inhibition of protein synthesis within the parasite's apicoplast, a non-photosynthetic plastid essential for its survival. This leads to a "delayed death" phenomenon, where the parasiticidal effect is observed in the second cycle of parasite replication after drug exposure.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of action of this compound targeting the Plasmodium apicoplast.

Experimental Protocols

In Vitro and Ex Vivo Antimalarial Susceptibility Testing

A key experimental method to evaluate the efficacy of Mirincamycin is the histidine-rich protein 2 (HRP2) drug susceptibility assay.[2] This assay is used to determine the 50% inhibitory concentration (IC50) of the drug against P. falciparum field isolates and culture-adapted clones.

The general workflow for this experimental protocol is outlined below.

Caption: Experimental workflow for in vitro antimalarial susceptibility testing using the HRP2 assay.

Animal Models for Efficacy Studies

In vivo efficacy of Mirincamycin has been assessed in animal models. Studies have utilized Plasmodium cynomolgi-infected Rhesus monkeys to evaluate its activity against liver-stage parasites and its potential for radical cure when used in combination with other drugs like primaquine.[4] Additionally, the causal prophylactic activity has been tested against Plasmodium berghei in mice.[5] These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the drug in a living organism.

Conclusion

This compound presents a promising avenue for the development of new antimalarial therapies, particularly in the context of combination treatments to combat drug resistance. Further research is warranted to clarify its precise mechanism of action and to optimize its clinical application. This guide serves as a foundational resource for professionals engaged in this vital area of drug discovery.

References

- 1. journals.asm.org [journals.asm.org]